
1-Methoxy-3-(3-methoxy-1,2-benzothiazol-5-yl)-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3-(3-methoxy-1,2-benzothiazol-5-yl)-1-methylurea is a synthetic organic compound Its structure includes a benzothiazole ring, which is known for its presence in various biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-(3-methoxy-1,2-benzothiazol-5-yl)-1-methylurea typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.
Methoxylation: Introduction of methoxy groups can be done using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
Urea Formation: The final step involves the reaction of the methoxylated benzothiazole with methyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-3-(3-methoxy-1,2-benzothiazol-5-yl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield benzothiazole carboxylic acids, while reduction could produce benzothiazole amines.
Applications De Recherche Scientifique
1-Methoxy-3-(3-methoxy-1,2-benzothiazol-5-yl)-1-methylurea may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the synthesis of materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 1-Methoxy-3-(3-methoxy-1,2-benzothiazol-5-yl)-1-methylurea would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole, which are known for their biological activity.
Methoxy-Substituted Ureas: Compounds like 1,3-dimethoxyurea, which may have similar chemical properties.
Uniqueness
1-Methoxy-3-(3-methoxy-1,2-benzothiazol-5-yl)-1-methylurea is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
104121-61-1 |
|---|---|
Formule moléculaire |
C11H13N3O3S |
Poids moléculaire |
267.31 g/mol |
Nom IUPAC |
1-methoxy-3-(3-methoxy-1,2-benzothiazol-5-yl)-1-methylurea |
InChI |
InChI=1S/C11H13N3O3S/c1-14(17-3)11(15)12-7-4-5-9-8(6-7)10(16-2)13-18-9/h4-6H,1-3H3,(H,12,15) |
Clé InChI |
WYKBNHCQFXRHGI-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)NC1=CC2=C(C=C1)SN=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium bromide](/img/structure/B14340087.png)
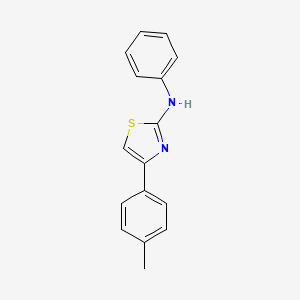
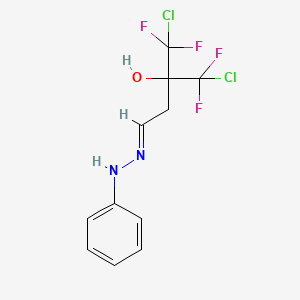
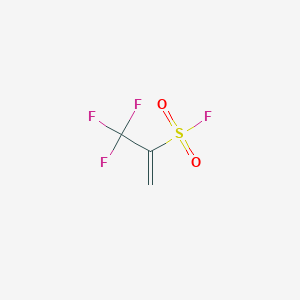
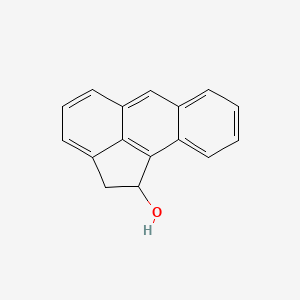
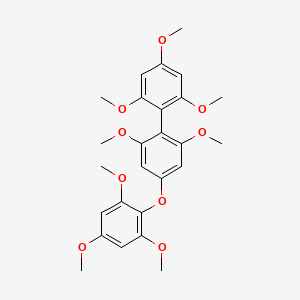
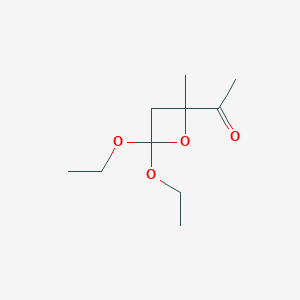
![1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14340128.png)

![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)
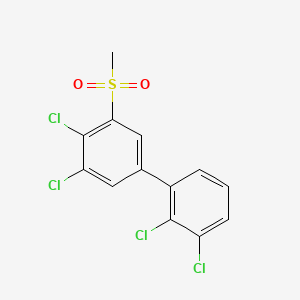
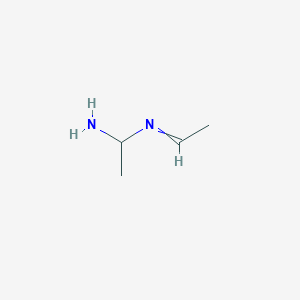

![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)
